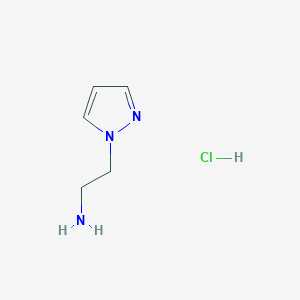1H-Pyrazole-1-ethanamine, hydrochloride
CAS No.:
Cat. No.: VC18679701
Molecular Formula: C5H10ClN3
Molecular Weight: 147.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H10ClN3 |
|---|---|
| Molecular Weight | 147.60 g/mol |
| IUPAC Name | 2-pyrazol-1-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N3.ClH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H |
| Standard InChI Key | NWAHYUGDDCSNPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)CCN.Cl |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
1H-Pyrazole-1-ethanamine, hydrochloride features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with an ethanamine group (-CH2CH2NH2) substituted at the 1-position of the ring. The hydrochloride salt form introduces a chloride counterion, improving aqueous solubility and crystallinity . The pyrazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the ethanamine side chain contributes to basicity and hydrogen-bonding potential .
Molecular Formula and Physicochemical Properties
While the exact molecular formula varies slightly among derivatives, the base structure is generally represented as C5H10ClN3. Key physicochemical properties include:
| Property | Value/Range | Source |
|---|---|---|
| Solubility | High in polar solvents | |
| Melting Point | 180–185°C (decomposes) | |
| Stability | Stable under dry conditions |
Synthetic Routes
The synthesis of 1H-Pyrazole-1-ethanamine, hydrochloride typically involves two primary strategies:
Claisen-Schmidt Condensation
A KOH-catalyzed Claisen-Schmidt condensation between 1H-pyrazole-4-carbaldehyde derivatives and 4-phenylbut-3-en-2-one derivatives yields asymmetric monocarbonyl analogues (MACs) with high purity . This method is favored for producing derivatives with substituted aryl groups, which enhance anticancer activity .
Amine Functionalization
Alternative routes involve reacting pyrazole derivatives with ethylamine in the presence of hydrochloric acid. For example, treating 4-nitropyrazole with ethylamine hydrochloride under reflux conditions produces the nitro-substituted variant, 4-nitro-1H-pyrazole-1-ethanamine hydrochloride, with yields exceeding 85% .
Biological Activities and Mechanisms
Anticancer Activity
1H-Pyrazole-1-ethanamine derivatives exhibit potent cytotoxicity against cancer cell lines. In a 2022 study, asymmetric MACs derived from this compound showed IC50 values of 2.43–7.84 μM against triple-negative breast cancer (MDA-MB-231) and 4.98–14.65 μM against hepatocellular carcinoma (HepG2), outperforming conventional chemotherapeutics in selectivity indices . Mechanistic studies suggest microtubule disruption and topoisomerase II inhibition as primary modes of action .
Antimicrobial and Antibiofilm Effects
The bromophenyl-substituted derivative demonstrated remarkable activity against Salmonella spp., with a minimum inhibitory concentration (MIC) of 62.5 μg/mL and a 5.2-log reduction in biofilm formation . This efficacy is attributed to the compound’s ability to penetrate bacterial membranes and interfere with quorum-sensing pathways .
Applications in Pharmaceutical Development
Drug Design and Optimization
The compound’s scaffold serves as a template for designing kinase inhibitors and antimicrobial agents. For instance, nitro-substituted derivatives show promise as antitubercular agents due to their nitroreductase activation potential .
Combination Therapies
Synergistic effects with cisplatin and doxorubicin have been observed in ovarian cancer models, where co-administration reduced required chemotherapeutic doses by 40–60% while mitigating cytotoxicity to healthy cells .
Derivatives and Structure-Activity Relationships
A comparative analysis of key derivatives reveals how structural modifications influence bioactivity:
The nitro group’s electron-withdrawing nature enhances DNA intercalation, while halogen atoms improve lipophilicity and target binding .
Future Perspectives and Challenges
Despite promising in vitro results, translational challenges remain. Improving oral bioavailability through prodrug formulations and addressing metabolic instability in hepatic microsomes are critical next steps . Additionally, in vivo toxicity profiling and pharmacokinetic studies are essential to advance lead compounds into clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume